1-Benzyl-4-(piperazin-1-yl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-Benzyl-4-(piperazin-1-yl)-1,3-dihydro-2H-indol-2-one is a compound of significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a benzyl group, a piperazine ring, and an indolone core. The combination of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(piperazin-1-yl)-1,3-dihydro-2H-indol-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The yields of these reactions are generally high, ranging from 81% to 91% .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(piperazin-1-yl)-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-Benzyl-4-(piperazin-1-yl)-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including cytotoxicity against cancer cell lines.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(piperazin-1-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division . This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine binding site of tubulin, preventing its polymerization and thus disrupting the mitotic spindle formation .
Comparison with Similar Compounds
1-Benzyl-4-(piperazin-1-yl)phthalazine: Shares the piperazine ring but differs in the core structure.
1-(3-chlorophenyl)piperazine: Contains a piperazine ring with a different substituent.
1-(3-trifluoromethylphenyl)piperazine: Another piperazine derivative with a distinct substituent.
Uniqueness: 1-Benzyl-4-(piperazin-1-yl)-1,3-dihydro-2H-indol-2-one is unique due to its indolone core, which imparts specific biological activities not observed in other piperazine derivatives. Its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells makes it a promising candidate for further research and development in medicinal chemistry .
Properties
CAS No. |
920284-17-9 |
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Molecular Formula |
C19H21N3O |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-benzyl-4-piperazin-1-yl-3H-indol-2-one |
InChI |
InChI=1S/C19H21N3O/c23-19-13-16-17(21-11-9-20-10-12-21)7-4-8-18(16)22(19)14-15-5-2-1-3-6-15/h1-8,20H,9-14H2 |
InChI Key |
FGRRXRBKIGGWCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C3CC(=O)N(C3=CC=C2)CC4=CC=CC=C4 |
Origin of Product |
United States |
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